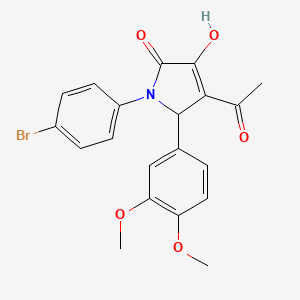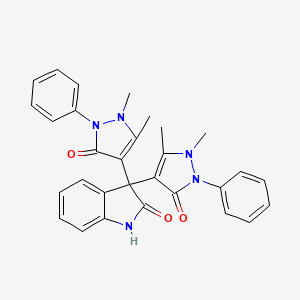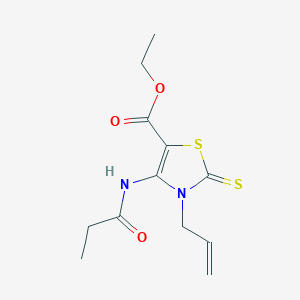
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as ENBPO, is a chemical compound that belongs to the pyrazolone family. It has gained significant attention in recent years due to its potential applications in scientific research. ENBPO is a versatile compound that can be synthesized using various methods, and its unique structure allows it to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines. 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress. Additionally, 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to modulate the expression of genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is also readily available and relatively inexpensive. However, 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous environments. Additionally, 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol-based metal complexes for use in catalysis and biological applications. Another area of research is the investigation of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol as a potential therapeutic agent for neurodegenerative diseases. Additionally, the study of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol as a potential anti-cancer agent is an area of ongoing research. Further studies are needed to fully understand the mechanism of action of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and its potential applications in scientific research.
Conclusion:
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is a versatile compound that has gained significant attention in recent years due to its potential applications in scientific research. It can be synthesized using various methods and exhibits various biochemical and physiological effects. 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been investigated for its potential use in the treatment of neurodegenerative diseases and as a potential anti-cancer agent. Further studies are needed to fully understand the mechanism of action of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and its potential applications in scientific research.
Métodos De Síntesis
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be synthesized using various methods, including the reaction between ethyl acetoacetate, 4-nitrobenzoyl chloride, and phenyl hydrazine, or the reaction between ethyl acetoacetate, 4-nitrobenzaldehyde, and phenyl hydrazine. Both methods involve the condensation of ethyl acetoacetate with 4-nitrobenzoyl chloride or 4-nitrobenzaldehyde, followed by the addition of phenyl hydrazine. The resulting product is then subjected to cyclization to obtain 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol.
Aplicaciones Científicas De Investigación
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been used as a ligand for the synthesis of metal complexes, which have shown promising results in catalysis and biological applications.
Propiedades
IUPAC Name |
(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-2-15-12-18(23,14-6-4-3-5-7-14)20(19-15)17(22)13-8-10-16(11-9-13)21(24)25/h3-11,23H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZLMVOJSFHVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethyl-5-hydroxy-5-phenyl-4,5-dihydro-pyrazol-1-yl)-(4-nitro-phenyl)-methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide](/img/structure/B4883818.png)
![4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883834.png)

![1-(hydroxymethyl)-4-(1-naphthyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883855.png)
![2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883862.png)
![5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B4883870.png)



![2-(methoxymethyl)-5-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4883898.png)
![11-(3,4-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4883904.png)
![(2R*,6R*)-2-allyl-6-methyl-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,2,3,6-tetrahydropyridine](/img/structure/B4883905.png)
![1'-(4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4883913.png)
![N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B4883917.png)